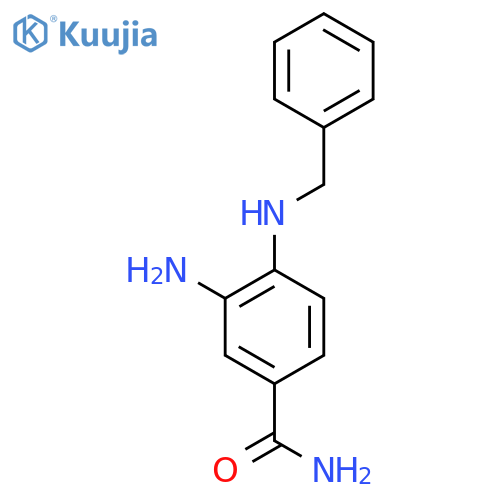Cas no 66315-41-1 (3-Amino-4-(benzylamino)benzamide)

66315-41-1 structure
商品名:3-Amino-4-(benzylamino)benzamide
3-Amino-4-(benzylamino)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-amino-4-(benzylamino)benzamide
- FCH5033568
- NE33143
- 3-Amino-4-(benzylamino)benzamide
-
- インチ: 1S/C14H15N3O/c15-12-8-11(14(16)18)6-7-13(12)17-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H2,16,18)
- InChIKey: WLHCSEBRNHHRET-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(=C(C=1)N)NCC1C=CC=CC=1)N
計算された属性
- せいみつぶんしりょう: 241.122
- どういたいしつりょう: 241.122
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 436.3±45.0 °C at 760 mmHg
- フラッシュポイント: 217.7±28.7 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
3-Amino-4-(benzylamino)benzamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Amino-4-(benzylamino)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-113375-0.1g |
3-amino-4-(benzylamino)benzamide |
66315-41-1 | 93% | 0.1g |
$272.0 | 2023-10-26 | |
| Enamine | EN300-113375-2.5g |
3-amino-4-(benzylamino)benzamide |
66315-41-1 | 93% | 2.5g |
$1539.0 | 2023-10-26 | |
| TRC | A596328-10mg |
3-Amino-4-(benzylamino)benzamide |
66315-41-1 | 10mg |
$ 50.00 | 2022-06-08 | ||
| Aaron | AR01A242-50mg |
3-amino-4-(benzylamino)benzamide |
66315-41-1 | 95% | 50mg |
$276.00 | 2025-02-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293635-500mg |
3-Amino-4-(benzylamino)benzamide |
66315-41-1 | 95% | 500mg |
¥16524.00 | 2024-05-04 | |
| A2B Chem LLC | AV47814-2.5g |
3-amino-4-(benzylamino)benzamide |
66315-41-1 | 93% | 2.5g |
$1655.00 | 2024-04-19 | |
| 1PlusChem | 1P01A1VQ-2.5g |
3-amino-4-(benzylamino)benzamide |
66315-41-1 | 95% | 2.5g |
$1965.00 | 2024-04-22 | |
| 1PlusChem | 1P01A1VQ-500mg |
3-amino-4-(benzylamino)benzamide |
66315-41-1 | 95% | 500mg |
$814.00 | 2025-03-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293635-100mg |
3-Amino-4-(benzylamino)benzamide |
66315-41-1 | 95% | 100mg |
¥5875.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293635-1g |
3-Amino-4-(benzylamino)benzamide |
66315-41-1 | 95% | 1g |
¥19776.00 | 2024-05-04 |
3-Amino-4-(benzylamino)benzamide 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
66315-41-1 (3-Amino-4-(benzylamino)benzamide) 関連製品
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
